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Introduction

Remacemide hydrochloride is a novel compound investigated for its potential therapeutic
effects in a range of neurological disorders.[1] Chemically, it is (£)-2-amino-N-(1-methyl-1,2-
diphenylethyl) acetamide monohydrochloride.[2] Early research identified it as a low-affinity,
non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4] Its primary active
metabolite, a desglycinated derivative, is significantly more potent in its action.[5] In addition to
its effects on the glutamatergic system, remacemide and its metabolite also demonstrate
activity as sodium channel blockers. This dual mechanism of action suggested potential utility
as both an anticonvulsant and a neuroprotective agent, leading to its investigation in epilepsy,
Parkinson's disease, and Huntington's disease. This document provides a technical overview of
the early clinical trials that assessed the safety, tolerability, and efficacy of remacemide in
these conditions.

Mechanism of Action

Remacemide's pharmacological profile is characterized by a dual mechanism targeting key
pathways in neuronal excitability and excitotoxicity.

» NMDA Receptor Antagonism: The primary mechanism involves the non-competitive
blockade of the ion channel associated with the NMDA receptor. Both remacemide and its
more potent desglycinated metabolite bind to the channel site, thereby inhibiting the influx of
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calcium ions that occurs upon receptor activation by the neurotransmitter glutamate. This

action is believed to underlie its neuroprotective properties by mitigating glutamate-mediated

excitotoxicity.

Sodium Channel Blockade: Remacemide and its active metabolite also inhibit sustained,

repetitive neuronal firing by blocking voltage-dependent sodium channels. This mechanism is

a common feature of many established antiepileptic drugs and contributes to its

anticonvulsant effects.
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Fig. 1: Dual mechanism of Remacemide and its active metabolite.

Early Clinical Trials in Epilepsy

Remacemide was developed as an add-on therapy for patients with drug-resistant localization-
related (partial) epilepsy. Several randomized, placebo-controlled trials were conducted to

assess its efficacy and safety.

Data Presentation: Epilepsy Trials
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Experimental Protocol: Representative Epilepsy Trial

(e.g., CR2241)

» Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study was
conducted.

» Patient Population: Adult patients with refractory epilepsy who were receiving stable doses of
up to three concomitant antiepileptic drugs (AEDSs), including at least one enzyme-inducing
AED, were enrolled. To be included, patients had to have experienced a minimum number of
seizures during a baseline period.

o Treatment Regimen: The trial consisted of a pre-randomization baseline period of eight
weeks. Following this, patients were randomized to receive placebo or remacemide
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hydrochloride at doses of 300 mg/day, 600 mg/day, or 800 mg/day, administered in a twice-
daily (B.I.D.) regimen. The treatment period included a dose titration phase of four to seven
weeks, followed by a maintenance phase of eight weeks.

e Outcome Measures: The primary efficacy endpoint was the "responder rate," defined as the
percentage of patients achieving a 50% or greater reduction in seizure frequency from
baseline. Patients recorded seizures in a daily diary. Safety and tolerability were assessed by
monitoring adverse events, laboratory tests, and physical examinations.

o Concomitant Medication Control: Due to a known pharmacokinetic interaction where
remacemide can inhibit the metabolism of carbamazepine, plasma concentrations of
concomitant AEDs like carbamazepine and phenytoin were monitored throughout the study
to maintain them within a target range.

Early Clinical Trials in Parkinson's Disease

The rationale for testing remacemide in Parkinson's disease (PD) stemmed from preclinical
evidence suggesting that glutamate antagonists could ameliorate motor fluctuations in patients
treated with levodopa. Early trials focused on safety, tolerability, and preliminary efficacy as an
adjunct therapy.

Data Presentation: Parkinson's Disease Trials
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Experimental Protocol: Representative Parkinson's
Disease Trial

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group,
dose-ranging study was conducted.

» Patient Population: The study enrolled 279 patients with Parkinson's disease who were being
treated with levodopa and experiencing motor fluctuations.

» Treatment Regimen: Patients were randomized to one of four dosage levels of remacemide
or placebo. The treatment duration was seven weeks. In a similar ascending-dose trial,
remacemide was initiated at 150 mg twice daily and increased incrementally at 2-week
intervals to a potential maximum of 400 mg twice daily or until the individual's maximum
tolerated dose was reached.

e Qutcome Measures: The primary objective was to assess the short-term safety and
tolerability of remacemide. Efficacy was monitored as a secondary outcome using home
diaries to track the percentage of "on" and "off" time and the Unified Parkinson's Disease
Rating Scale (UPDRS), particularly the motor examination (Part IIl) and complications of
therapy (Part IV) scores.
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o Data Analysis: The primary analysis focused on the frequency and severity of adverse
events. Efficacy analyses compared changes in UPDRS scores and "on" time from baseline
to the end of treatment between the remacemide and placebo groups.
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Typical Clinical Trial Experimental Workflow

Typical Clinical Trial Experimental Workflow
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Fig. 2: Generalized workflow for early neurological clinical trials.
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Early Clinical Trials in Huntington's Disease

Given the role of excitotoxicity in the pathogenesis of Huntington's disease (HD), the NMDA

antagonist properties of remacemide made it a candidate for investigation as a potential

neuroprotective or symptom-modifying agent.
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Experimental Protocol: Representative Huntington's
Disease Trial (CARE-HD)

e Study Design: The Coenzyme Q10 and Remacemide Evaluation in Huntington's Disease
(CARE-HD) was a large-scale, multicenter, double-blind, 2x2 factorial, randomized clinical
trial. This design allowed for the evaluation of remacemide, coenzyme Q10, both, and
neither.

» Patient Population: The trial included 347 individuals in the early stages of Huntington's
disease.

o Treatment Regimen: Participants were randomized to receive remacemide hydrochloride
(200 mg three times daily), coenzyme Q10, both active agents, or a double placebo. Patients
were evaluated every 4 to 5 months for a total treatment duration of 30 months.

o Outcome Measures: The prespecified primary measure of efficacy was the change in the
Total Functional Capacity (TFC) scale of the Unified Huntington's Disease Rating Scale
(UHDRS) between baseline and 30 months. Safety was monitored through the recording of
clinical adverse events.

» Data Analysis: The primary analysis compared the change in TFC scores among the
different treatment arms. The factorial design also allowed for the assessment of each drug
individually and for any interaction between them.

Conclusion

Early clinical trials established that remacemide was generally safe and well-tolerated at the
doses studied across epilepsy, Parkinson's disease, and Huntington's disease. The most
frequently reported adverse events were dose-dependent and related to the central nervous
and gastrointestinal systems, primarily dizziness and nausea.

In epilepsy, remacemide demonstrated a modest, dose-dependent effect as an add-on
therapy, reaching statistical significance at higher doses (800-1200 mg/day). However, the
overall effect was not considered robust enough for further development as an antiepileptic
drug, especially given the availability of other agents. In Parkinson's disease, while safe,
remacemide did not show significant efficacy in improving motor symptoms, though some

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/product/b146498?utm_src=pdf-body
https://www.benchchem.com/product/b146498?utm_src=pdf-body
https://www.benchchem.com/product/b146498?utm_src=pdf-body
https://www.benchchem.com/product/b146498?utm_src=pdf-body
https://www.benchchem.com/product/b146498?utm_src=pdf-body
https://www.benchchem.com/product/b146498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

positive trends were noted. Finally, in a large-scale trial for Huntington's disease, remacemide
failed to demonstrate a significant benefit in slowing functional decline. Consequently, despite a
promising dual-action mechanism, the clinical trial results were ultimately inconclusive or did
not meet efficacy endpoints, and remacemide is no longer being developed for these
conditions.
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Fig. 3: Logical flow of Remacemide's development and outcome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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